![molecular formula C18H17NO3 B10781214 6,7-Dimethoxy-3-(4-methoxy-phenyl)-quinoline](/img/structure/B10781214.png)
6,7-Dimethoxy-3-(4-methoxy-phenyl)-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ICX5609077 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound has been studied extensively for its potential uses in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool for researchers.
Vorbereitungsmethoden
The synthesis of ICX5609077 involves several steps, each requiring specific conditions and reagents. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often involve the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained. Industrial production methods for ICX5609077 are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions and the use of specialized equipment to handle the compound safely and efficiently .
Analyse Chemischer Reaktionen
ICX5609077 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to ensure the desired outcome. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of ICX5609077 with modified functional groups .
Wissenschaftliche Forschungsanwendungen
ICX5609077 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, ICX5609077 is being investigated for its potential therapeutic effects, including its ability to modulate specific molecular pathways. In industry, the compound is used in the production of various materials and as a catalyst in chemical reactions .
Wirkmechanismus
The mechanism of action of ICX5609077 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, altering their activity and affecting various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context, but they often include key regulatory proteins and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
ICX5609077 can be compared to other similar compounds in terms of its chemical structure, reactivity, and applications. Some of the similar compounds include those with similar core structures or functional groups. ICX5609077 is unique in its specific combination of properties, which allows it to participate in a wider range of reactions and applications. This uniqueness makes it a valuable tool for researchers and industry professionals alike .
Eigenschaften
Molekularformel |
C18H17NO3 |
---|---|
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
6,7-dimethoxy-3-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C18H17NO3/c1-20-15-6-4-12(5-7-15)14-8-13-9-17(21-2)18(22-3)10-16(13)19-11-14/h4-11H,1-3H3 |
InChI-Schlüssel |
UNALZVYBWFUPTL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CN=C3C=C(C(=CC3=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.